

Spectral Analysis of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Iodo-3,4-methylenedioxybenzene
Cat. No.:	B134573

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **1-iodo-3,4-methylenedioxybenzene**, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core spectral characteristics, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar small molecules.

Core Spectral Data

The structural identity of **1-iodo-3,4-methylenedioxybenzene** (also known as 5-iodobenzo[d][1][2]dioxole) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Property	Value
Molecular Formula	C ₇ H ₅ IO ₂ ^{[3][4]}
Molecular Weight	248.02 g/mol ^[4]
CAS Number	5876-51-7 ^[3]
Appearance	Brown Oil ^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20-7.07	m	2H	Ar-H
6.59	d, J=8.0 Hz	1H	Ar-H
5.96	s	2H	O-CH ₂ -O

¹³C NMR (100.6 MHz, CDCl₃):

Chemical Shift (δ) ppm	Assignment
148.8	C-O
148.0	C-O
130.8	Ar-CH
117.8	Ar-CH
110.6	Ar-CH
101.6	O-CH ₂ -O
82.3	C-I

Data sourced from supporting information for an article by Ma, R., et al.[\[6\]](#)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **1-iodo-3,4-methylenedioxybenzene** reveals key functional groups present in the molecule. The data is compiled by the NIST Mass Spectrometry Data Center.[\[3\]](#)

Wavenumber (cm ⁻¹)	Interpretation
~3050-3000	Aromatic C-H stretch
~2900	Aliphatic C-H stretch (CH ₂)
~1600, ~1480	Aromatic C=C ring stretch
~1250, ~1040	C-O (ether) stretch
~930	O-CH ₂ -O bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of the compound.

m/z Value	Interpretation
248	Molecular ion [M] ⁺ ^[7]
247	[M-H] ⁺
121	Fragment ion, loss of I
91	Fragment ion
63	Fragment ion ^[7]

Data sourced from NIST and John Wiley & Sons, Inc.^[7]

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data presented above.

Synthesis of 1-Iodo-3,4-methylenedioxybenzene

A common synthetic route involves the direct iodination of 1,3-benzodioxole.^[5]

- Reaction Setup: To a 1 L flask under an argon atmosphere, add 1,3-benzodioxole (55.0 mmol), N-iodosuccinimide (66.0 mmol), and acetic acid (470 mL).^[5]

- Reaction Execution: Stir the reaction mixture at room temperature for 65 hours.[5]
- Workup:
 - Remove the acetic acid via distillation under reduced pressure.[5]
 - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]
 - Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic layer.[5]
 - Extract the aqueous layer further with chloroform.[5]
- Purification:
 - Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
 - Purify the crude product using silica gel column chromatography with hexane as the eluent to yield 5-iodo-1,3-benzodioxole as a colorless liquid.[5]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-iodo-3,4-methylenedioxybenzene** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. For ^1H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral window and a longer relaxation delay (e.g., 2 seconds).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) plates. For gas-phase analysis, the sample is introduced into a gas cell.
- Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

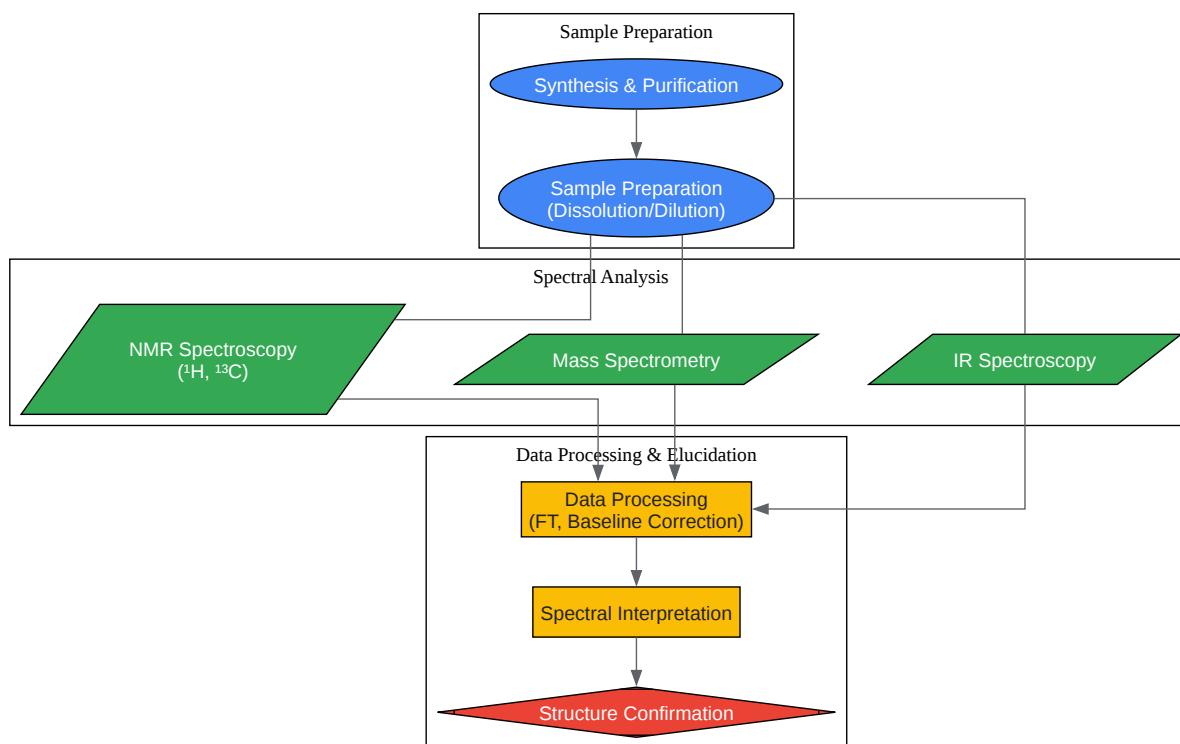
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the molecules, causing ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a small molecule like **1-iodo-3,4-methylenedioxybenzene**.



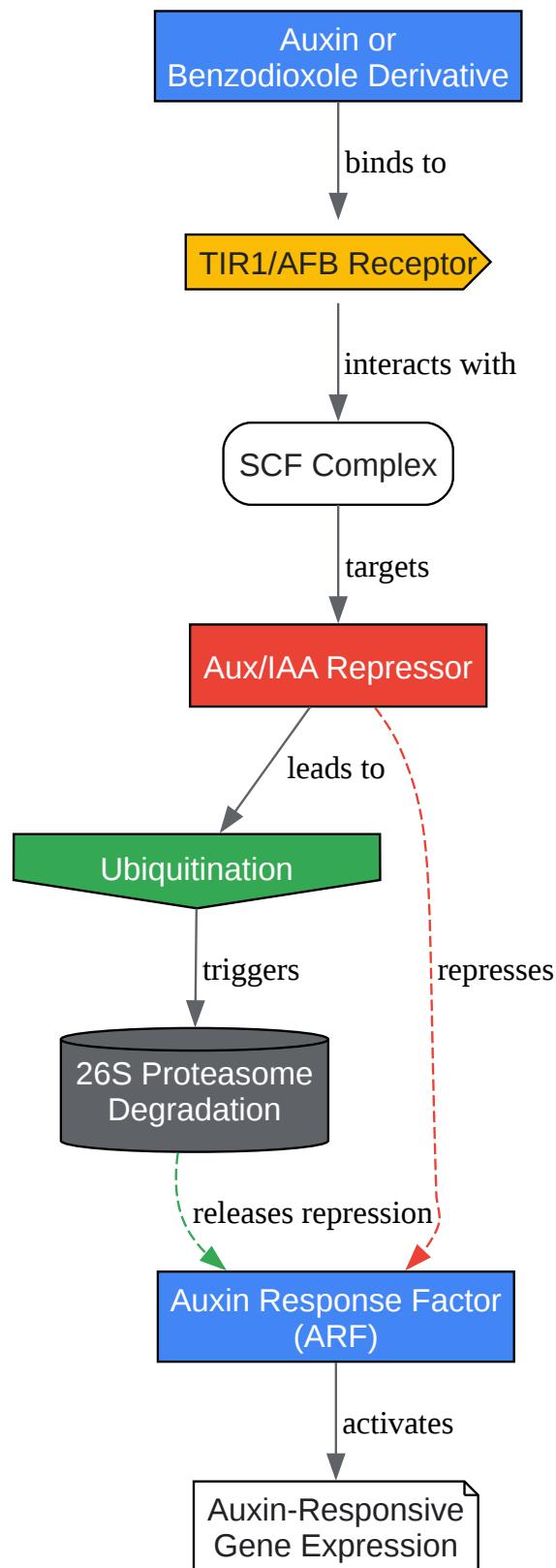
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, spectral acquisition, and structural elucidation of a small molecule.

Benzodioxole Involvement in Auxin Signaling

Derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists.[\[1\]](#)[\[8\]](#)

The following diagram depicts a simplified auxin signaling pathway, where such compounds could potentially interact.



[Click to download full resolution via product page](#)

Caption: Simplified auxin signaling pathway, a target for some benzodioxole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-iodo-3,4-methylenedioxybenzene [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 1-IODO-3,4-METHYLENEDIOXYBENZENE | 5876-51-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1-iodo-3,4-methylenedioxybenzene | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Analysis of 1-iodo-3,4-methylenedioxybenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134573#1-iodo-3-4-methylenedioxybenzene-spectral-data-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com